molecular formula C25H18F3NO5 B11655345 (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione

Cat. No.: B11655345
M. Wt: 469.4 g/mol
InChI Key: VPNTVQAEQLHUDA-LSDHQDQOSA-N
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Description

4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of benzaldehyde derivatives with ketones in the presence of a base to form β-hydroxy ketones.

    Cyclization: The intermediate β-hydroxy ketones undergo cyclization to form the pyrrolidine ring.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as hydroxylation, methoxylation, and trifluoromethylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxy-3-methoxyphenyl)-1-(3-trifluoromethylphenyl)-2-propen-1-one
  • 4-hydroxy-3-methoxybenzaldehyde
  • 3-hydroxy-4-methoxybenzaldehyde

Uniqueness

4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and structural features. The presence of both hydroxyl and methoxy groups, along with the trifluoromethylphenyl moiety, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H18F3NO5

Molecular Weight

469.4 g/mol

IUPAC Name

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H18F3NO5/c1-34-19-12-15(10-11-18(19)30)21-20(22(31)14-6-3-2-4-7-14)23(32)24(33)29(21)17-9-5-8-16(13-17)25(26,27)28/h2-13,21,30-31H,1H3/b22-20+

InChI Key

VPNTVQAEQLHUDA-LSDHQDQOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CC=CC(=C4)C(F)(F)F)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC(=C4)C(F)(F)F)O

Origin of Product

United States

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